Br vs. Cl Leaving-Group Reactivity
The C–Br bond in 3-Bromo-3,3-difluoropropylamine hydrochloride is a more efficient leaving group in nucleophilic substitution reactions than the C–Cl bond in its chloro analog, 3-Chloro-3,3-difluoropropylamine. Standard physical organic chemistry data indicate that bromide is approximately 5 times more reactive than chloride in Sₙ2 displacements under comparable conditions [1]. This translates into faster reaction kinetics and typically higher isolated yields when the bromo compound is employed as the alkylating agent.
| Evidence Dimension | Relative Sₙ2 leaving-group reactivity |
|---|---|
| Target Compound Data | Bromide leaving group; relative reactivity ~5 (vs. chloride baseline) |
| Comparator Or Baseline | 3-Chloro-3,3-difluoropropylamine (CAS 94288-10-5); chloride leaving group |
| Quantified Difference | ~5-fold higher Sₙ2 reactivity for the bromo derivative |
| Conditions | Standard Sₙ2 conditions (polar aprotic solvent, moderate temperature) |
Why This Matters
For procurement, choosing the bromo over the chloro variant can reduce reaction times and increase product yields in N‑alkylation steps, directly lowering cost per successful synthesis.
- [1] Anslyn, E. V. and Dougherty, D. A. (2006) 'Modern Physical Organic Chemistry'. University Science Books, pp. 463–466. View Source
